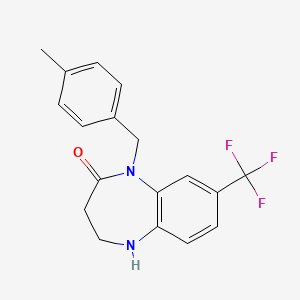![molecular formula C21H17ClFN5O2 B2562592 N-(2-chlorobenzyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 946235-06-9](/img/structure/B2562592.png)
N-(2-chlorobenzyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorobenzyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a useful research compound. Its molecular formula is C21H17ClFN5O2 and its molecular weight is 425.85. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Materials and Organic Electronics
The compound’s unique π-conjugated structure makes it a promising candidate for fluorescent materials. Researchers have explored its use in organic light-emitting diodes (OLEDs), where it can serve as an emissive layer. The high photoluminescence quantum yield (PLQY) of up to 99.9% in toluene suggests efficient light emission, which is crucial for OLED performance .
Antimicrobial Properties
Investigations into the compound’s antimicrobial properties have revealed its potential as an antibacterial or antifungal agent. Researchers have studied its activity against various pathogens, including bacteria and fungi. Further exploration could lead to novel antimicrobial therapies .
Cancer Research and Drug Development
Given its unique chemical structure, the compound might exhibit selective interactions with cancer cells. Researchers have investigated its cytotoxic effects and potential as an anticancer agent. Its ability to inhibit specific pathways or target cancer-specific proteins could be valuable in drug development .
Materials Science: Organic Semiconductors
Organic semiconductors play a crucial role in flexible electronics, sensors, and photovoltaics. The compound’s π-conjugated system suggests potential as an organic semiconductor. Researchers have investigated its charge transport properties and stability, aiming to enhance its performance in electronic devices .
Biological Imaging and Probes
Fluorescent probes are essential tools for visualizing biological processes. The compound’s strong fluorescence and potential bioavailability make it suitable for cellular imaging. Researchers have explored its use as a fluorescent probe for specific cellular components or processes .
Materials for Blue Light-Emitting Devices
The compound’s blue emission (458 and 455 nm) and high external quantum efficiencies (EQEs) in electroluminescent devices highlight its relevance in blue light-emitting applications. Researchers continue to optimize its performance for display technologies and solid-state lighting .
Chemical Biology and Target Identification
Researchers have used the compound as a chemical probe to identify specific protein targets. By studying its interactions with cellular proteins, they aim to uncover novel drug targets or understand biological pathways. This approach contributes to chemical biology and drug discovery .
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN5O2/c22-18-4-2-1-3-14(18)11-24-19(29)9-10-27-13-25-20-17(21(27)30)12-26-28(20)16-7-5-15(23)6-8-16/h1-8,12-13H,9-11H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFKLJVAMJFLKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-5-isopentyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2562510.png)
![3-{[(4-Methoxyphenyl)methyl]amino}thiolane-1,1-dione](/img/structure/B2562511.png)

![4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2562514.png)

![4-({2-[(Hexyloxy)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/no-structure.png)


![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2562523.png)
![1-[(3-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2562525.png)

![ethyl 2-(8-(4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2562528.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2562530.png)
